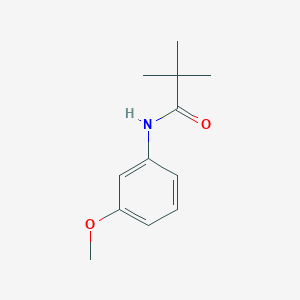

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide

Description

The exact mass of the compound N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-Methoxyphenyl)-2,2-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Methoxyphenyl)-2,2-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)11(14)13-9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFHCFQPQMYDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338100 | |

| Record name | N-(3-Methoxyphenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56619-93-3 | |

| Record name | N-(3-Methoxyphenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-methoxyphenyl)pivalamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-Methoxyphenyl)-2,2-dimethylpropanamide (CAS No. 56619-93-3)

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, a versatile amide derivative critical to various fields of chemical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, analytical validation, applications, and safety protocols, grounding all information in established scientific principles.

Section 1: Chemical Identity and Core Properties

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is an organic compound distinguished by a methoxyphenyl group attached to a pivalamide moiety. This structure imparts favorable characteristics, such as enhanced solubility and bioavailability, making it a valuable intermediate in synthetic chemistry.[1] Its unique identity is unequivocally established by its CAS (Chemical Abstracts Service) number.

CAS Number : 56619-93-3 [1][2][3][4][5]

Compound Identification

-

IUPAC Name : N-(3-methoxyphenyl)-2,2-dimethylpropanamide

-

Synonyms : N-(3-methoxyphenyl)pivalamide, N-pivaloyl-m-anisidine, N-(2,2-Dimethylpropanoyl)-3-(methoxy)aniline, 3-methoxy-N-pivalanilide[1][3][5]

-

Molecular Weight : 207.27 g/mol [1]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These data are critical for designing experimental conditions, including reaction setups, purification methods, and formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 56619-93-3 | [1][2][3][4][5] |

| Appearance | White or off-white crystalline powder | [3] |

| Melting Point | 125-126°C | [3][5] |

| Boiling Point | 358.2°C at 760 mmHg | [3][5] |

| Density | 1.057 g/cm³ | [3][5] |

| Flash Point | 170.4°C | [3][5] |

| Solubility | Practically insoluble in water; Very soluble in DMF; Soluble in methanol.[3] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is typically achieved via a nucleophilic acyl substitution reaction. A well-documented method involves the acylation of 3-methoxyaniline (m-anisidine) with pivaloyl chloride.[2]

Causality of Experimental Design

The selection of reagents and conditions is based on fundamental organic chemistry principles to maximize yield and purity.

-

Reactants : 3-methoxyaniline serves as the nucleophile, with the lone pair on the nitrogen atom attacking the electrophilic carbonyl carbon of pivaloyl chloride.

-

Base : Sodium carbonate is used as a mild base. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial because the accumulation of HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

-

Solvent System : A biphasic system of ethyl acetate and water is employed. This allows the organic reactants to interact while the inorganic base and HCl byproduct are sequestered in the aqueous phase, facilitating an efficient reaction and simplifying the subsequent workup.[2]

-

Temperature Control : The reaction is conducted at 0°C to manage its exothermicity and prevent potential side reactions, ensuring the selective formation of the desired amide.[2]

Step-by-Step Synthesis Protocol

The following protocol is adapted from established procedures.[2]

-

Preparation : In a suitable reaction vessel, prepare a mixed solution of ethyl acetate (300 mL) and purified water (860 mL).

-

Add Reagents : To this solution, add m-aminoanisole (21.9 mL, 195 mmol) and sodium carbonate monohydrate (62.0 g, 500 mmol).

-

Cooling : Cool the mixture to 0°C in an ice bath under an argon atmosphere.

-

Acylation : Slowly add pivaloyl chloride (25.0 mL, 205 mmol) dropwise to the stirred mixture. Maintain the temperature at 0°C.

-

Reaction : Stir the reaction mixture vigorously at 0°C for 1 hour.

-

Workup :

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with an additional portion of ethyl acetate (300 mL).

-

Combine the organic layers.

-

-

Drying and Filtration : Dry the combined organic phase over anhydrous sodium sulfate and filter.

-

Concentration : Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification : Recrystallize the residue from ethyl acetate to yield N-(3-methoxyphenyl)pivalamide as a colorless solid (yield reported as 99.5%).[2]

-

Validation : Confirm product purity via Thin-Layer Chromatography (TLC); reported Rf = 0.50 (hexane/ethyl acetate = 6:1).[2]

Section 3: Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is paramount. A multi-technique approach is required for comprehensive validation.

-

Chromatography (TLC, HPLC) : TLC is a rapid, effective tool for monitoring reaction progress and assessing fraction purity, as demonstrated in the synthesis protocol.[2] High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis, capable of detecting and quantifying trace impurities.

-

Spectroscopy (NMR, IR) :

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR) : NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. ¹H NMR would confirm the presence and integration of aromatic, methoxy, and tert-butyl protons, while ¹³C NMR would identify all unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy : IR analysis is used to confirm the presence of key functional groups, such as the N-H stretch, C=O stretch of the amide, and C-O stretch of the methoxy group.

-

-

Mass Spectrometry (MS) : MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can deliver an exact mass, further validating the molecular formula.[3]

Section 4: Applications in Research and Development

The utility of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide stems from its stable structure and the reactivity of its functional groups, making it a valuable building block in several scientific domains.[1]

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Researchers have particularly explored its use in developing novel analgesics and anti-inflammatory agents, where the methoxyphenyl moiety can influence drug metabolism and pharmacokinetics.[1]

-

Organic Synthesis : Beyond pharmaceuticals, it is a versatile building block for producing various specialty chemicals. Its stability allows it to withstand diverse reaction conditions, making it a reliable precursor in multi-step synthetic pathways.[1]

-

Biochemical Research : The compound is employed in studies investigating the mechanisms of enzymes and receptors. It can be used as a scaffold to design molecular probes or inhibitors to better understand biological pathways.[1]

-

Material Science & Cosmetics : There is exploratory interest in using this compound in polymer formulations to enhance thermal stability and in cosmetic products for potential skin hydration and anti-aging effects.[1]

Section 5: Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound. All procedures should be conducted in accordance with the product's Safety Data Sheet (SDS).[1][4]

Hazard Identification

While a specific, detailed GHS classification is not fully available in the aggregated search results, general safety precautions for chemical reagents of this class should be strictly followed. Always refer to the supplier-specific SDS before handling.[4]

-

Eye Contact : May cause serious eye irritation.[6]

-

Skin Contact : May cause skin irritation.[7]

-

Ingestion/Inhalation : Avoid ingestion and inhalation.[6]

Recommended Handling Procedures

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure that eyewash stations and safety showers are readily accessible.[7][8]

-

Personal Protective Equipment (PPE) :

-

Hygiene : Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[8]

Storage

-

Temperature : Store at 0-8°C for long-term stability.[1]

-

Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]

-

Incompatibilities : Store away from strong oxidizing agents and strong bases.[7]

References

-

KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide)|Products. KH Neochem, [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-(3-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE | 56619-93-3 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. N-(3-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE - Safety Data Sheet [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Chemical Properties of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, also known as N-pivaloyl-m-anisidine, is a significant chemical intermediate with the CAS Number 56619-93-3.[1] Its molecular structure, consisting of a methoxy-substituted phenyl ring linked via an amide bond to a sterically hindered tert-butyl group, makes it a valuable building block in various synthetic applications. This guide provides a comprehensive overview of its chemical synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications, offering field-proven insights for its use in research and development.

This compound's unique architecture makes it a versatile intermediate in organic synthesis and pharmaceutical research.[2] The methoxyphenyl group can enhance solubility and bioavailability, which is an attractive feature for drug formulation.[2] Furthermore, its stability and reactivity under various conditions make it a robust component for creating more complex organic structures.[2]

Physicochemical Properties

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is typically encountered as a white or off-white crystalline powder.[3] Its physical and chemical characteristics are summarized in the table below. The presence of both a polar amide group and nonpolar aromatic and tert-butyl groups gives it a mixed solubility profile. It is practically insoluble in water but shows good solubility in organic solvents like N,N-Dimethylformamide and methanol.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| Exact Mass | 207.125928785 g/mol | [1][4] |

| Melting Point | 125-126 °C or 152-156 °C | [1][3][4] |

| Boiling Point | 358.2 °C at 760 mmHg | [1][4] |

| Density | 1.057 g/cm³ | [1][4] |

| Flash Point | 170.4 °C | [1][4] |

| Refractive Index | 1.535 | [1][4] |

| Appearance | White or off-white powder or crystalline powder | [3] |

| Solubility | Practically insoluble in water; Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform. | [3] |

| XLogP3 | 2.75280 | [1][4] |

| Polar Surface Area (PSA) | 38.33 Ų | [1][4] |

Note on Melting Point: Different sources report varying melting points, which may be attributed to different crystalline polymorphs or purity levels.

Synthesis and Mechanism

The most common and efficient synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide involves the acylation of m-anisidine (3-methoxyaniline) with pivaloyl chloride. This is a classic example of a Schotten-Baumann reaction, where an amine is acylated using an acid chloride in the presence of a base.

Causality of Experimental Choices:

-

Reactants : m-Anisidine provides the methoxyphenylamine backbone, while pivaloyl chloride serves as the acylating agent, introducing the sterically bulky and stable 2,2-dimethylpropanoyl (pivaloyl) group.

-

Base (Sodium Carbonate) : The reaction generates hydrochloric acid (HCl) as a byproduct. Sodium carbonate is used to neutralize the acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

-

Temperature (0 °C) : The dropwise addition of the highly reactive pivaloyl chloride is performed at a reduced temperature to control the exothermic reaction rate, minimizing potential side reactions and ensuring higher yield and purity.

Experimental Protocol: Synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide[5]

-

Reaction Setup : In a suitable reaction vessel, a mixed solution of ethyl acetate (300 mL) and purified water (860 mL) is prepared. To this biphasic system, m-anisidine (21.9 mL, 195 mmol) and sodium carbonate monohydrate (62.0 g, 500 mmol) are added.

-

Acylation : The mixture is cooled to 0 °C in an ice bath under an argon atmosphere. Pivaloyl chloride (25.0 mL, 205 mmol) is then added slowly (dropwise) to the stirring mixture.

-

Reaction Monitoring : The reaction is stirred vigorously at 0 °C for 1 hour. Progress can be monitored by Thin-Layer Chromatography (TLC), with a reported Rf value of 0.50 using a mobile phase of hexane/ethyl acetate (6:1).[5]

-

Workup & Extraction : After completion, the organic layer is separated. The aqueous layer is extracted with an additional portion of ethyl acetate (300 mL).

-

Drying and Concentration : The organic layers are combined, dried over anhydrous sodium sulfate, and filtered. The solvent is then removed from the filtrate under reduced pressure to yield the crude product.

-

Purification : The resulting residue is recrystallized from ethyl acetate to afford the final product as a colorless solid with a reported yield of 99.5%.[5]

Synthesis Workflow Diagram

Caption: Synthesis workflow for N-(3-Methoxyphenyl)-2,2-dimethylpropanamide.

Spectroscopic Analysis and Structural Elucidation

Structural confirmation of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is achieved through standard spectroscopic techniques. While specific experimental spectra are not publicly available, the expected spectral characteristics can be reliably predicted based on its molecular structure.

-

¹H NMR Spectroscopy :

-

~1.3 ppm (singlet, 9H) : A strong singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

~3.8 ppm (singlet, 3H) : A singlet for the three protons of the methoxy (-OCH₃) group.

-

~6.7-7.4 ppm (multiplet, 4H) : A series of signals in the aromatic region corresponding to the four protons on the substituted benzene ring.

-

~7.5-8.5 ppm (broad singlet, 1H) : A broad singlet for the amide (N-H) proton, which may exchange with D₂O.

-

-

¹³C NMR Spectroscopy :

-

~27 ppm : Signal for the three equivalent methyl carbons of the tert-butyl group.

-

~39 ppm : Signal for the quaternary carbon of the tert-butyl group.

-

~55 ppm : Signal for the methoxy carbon.

-

~105-130 ppm : Multiple signals in the aromatic region for the carbons of the phenyl ring.

-

~160 ppm : Signal for the aromatic carbon attached to the methoxy group.

-

~176 ppm : A downfield signal corresponding to the carbonyl carbon of the amide group.

-

-

Infrared (IR) Spectroscopy :

-

~3300 cm⁻¹ : A sharp to medium absorption band for the N-H stretching vibration of the secondary amide.

-

~2960 cm⁻¹ : C-H stretching vibrations from the aliphatic tert-butyl and methoxy groups.

-

~1660 cm⁻¹ : A strong absorption band for the C=O stretching vibration (Amide I band).

-

~1540 cm⁻¹ : A medium to strong absorption for the N-H bending vibration (Amide II band).

-

~1250 cm⁻¹ and ~1040 cm⁻¹ : Asymmetric and symmetric C-O-C stretching from the aryl ether (methoxy group).

-

-

Mass Spectrometry :

-

The molecular ion peak (M⁺) would be observed at an m/z corresponding to its exact mass of 207.126 .

-

Common fragmentation patterns would likely include the loss of the tert-butyl group and cleavage at the amide bond.

-

Applications in Research and Development

The utility of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide stems from its role as a stable and versatile intermediate.

-

Pharmaceutical Development : It serves as a key precursor in the synthesis of various pharmaceuticals.[2] Its structure is particularly relevant in the development of novel analgesics and anti-inflammatory agents.[2]

-

Organic Synthesis : As a building block, it is used to produce specialty chemicals.[2] The amide linkage provides stability, while the methoxy group can be a site for further functionalization or can influence the electronic properties of the aromatic ring.

-

Biochemical Research : The compound is employed in studies investigating the mechanisms of action of certain enzymes and receptors, helping to elucidate biological pathways.[2]

-

Material Science & Cosmetics : There is exploratory interest in using this compound or its derivatives in polymer formulations to enhance thermal stability and in cosmetic products for potential skin hydration and anti-aging effects.[2]

Safety, Handling, and Stability

According to available Safety Data Sheets (SDS), there is no specific data available for acute toxicity (oral, inhalation, dermal), chemical stability, or hazardous decomposition products.[6] However, standard laboratory precautions should be followed.

-

Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][7]

-

Storage : Store in a tightly closed container in a cool, dark, and dry place.[7] Some suppliers recommend storage at temperatures between 0-8°C.[8]

-

Incompatibilities : Avoid contact with strong oxidizing agents.[9]

Conclusion

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is a chemical compound of significant interest due to its well-defined synthesis, stable nature, and versatile applications as an intermediate. This guide has detailed its core chemical properties, providing the necessary technical information for researchers and developers to effectively and safely utilize this compound in their synthetic and discovery workflows. The straightforward and high-yielding synthesis, combined with its utility as a building block, ensures its continued relevance in the fields of medicinal chemistry and material science.

References

-

Chongqing Chemdad. (n.d.). Buy N-(3-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Nvn2E3ZQ4H | C12H16BrNO2 | CID 59280115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. N-(3-METHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE | 56619-93-3 [chemicalbook.com]

- 6. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845) [np-mrd.org]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chemsynthesis.com [chemsynthesis.com]

An In-Depth Technical Guide to the Molecular Structure of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide

Foreword: Deconstructing a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and organic synthesis, the precise understanding of a molecule's structure is paramount. It is the foundational blueprint from which we can predict reactivity, interpret biological activity, and design robust synthetic protocols. This guide provides a comprehensive technical analysis of the molecular structure of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide (CAS 56619-93-3), a versatile N-aryl amide. This compound serves as a crucial intermediate in the development of various pharmaceuticals, particularly in the realms of analgesics and anti-inflammatory agents.[1] Its utility also extends to materials science and biochemical research, making a thorough structural elucidation essential for professionals in these fields.[1]

This document moves beyond a simple recitation of data. As a Senior Application Scientist, the objective is to provide a causal, experience-driven narrative. We will not only present the structural data but explain why the molecule behaves as it does and how we validate its identity with orthogonal analytical techniques. The protocols and interpretations described herein are designed to be self-validating, ensuring scientific integrity and trustworthiness for researchers and drug development professionals.

Core Molecular Identity and Physicochemical Properties

Before delving into complex spectroscopic analysis, establishing the fundamental identity and properties of the target molecule is a critical first step. This ensures that the material being analyzed conforms to expected standards, a principle of any robust quality control system.

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, also known as N-(3-methoxyphenyl)pivalamide, possesses the molecular formula C₁₂H₁₇NO₂.[1][2] This formula is the first piece of the structural puzzle, dictating a molecular weight of approximately 207.27 g/mol .[1][2]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 56619-93-3 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |

| Molecular Weight | 207.27 g/mol | [1][2] |

| Melting Point | 125-126 °C | [2][3] |

| Boiling Point | 358.2 °C at 760 mmHg | [2] |

| Density | 1.057 g/cm³ | [2] |

| Appearance | White or off-white powder/crystalline powder | [2] |

These macroscopic properties provide the initial benchmarks for sample identification. A deviation in melting point, for instance, is a primary indicator of impurity, necessitating further purification before advanced characterization is undertaken.

Synthesis and Structural Verification: A Self-Validating Workflow

The most common and efficient synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide involves the acylation of 3-methoxyaniline with pivaloyl chloride.[4] Understanding the synthesis is not merely procedural; it provides a logical framework for predicting the final structure and potential byproducts.

Synthesis Protocol: Schotten-Baumann Acylation

The reaction proceeds via a nucleophilic acyl substitution, a classic Schotten-Baumann reaction condition.

Protocol:

-

Reactant Preparation: A biphasic solution is prepared with 3-methoxyaniline (m-aminoanisole) and sodium carbonate (a base to neutralize the HCl byproduct) in a mixture of ethyl acetate and water.[4]

-

Acylation: The solution is cooled to 0 °C, and pivaloyl chloride is added dropwise under vigorous stirring. The low temperature is crucial to control the exothermicity of the reaction and minimize side reactions.

-

Reaction: The mixture is stirred at 0 °C for 1 hour to ensure complete reaction.[4]

-

Workup & Extraction: The organic layer is separated. The aqueous layer is extracted again with ethyl acetate to maximize yield. The combined organic layers are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude solid is purified by recrystallization from ethyl acetate to yield the final product as a colorless solid.[4]

Workflow for Synthesis and Verification

A robust scientific process demands that synthesis and analysis are intrinsically linked. The following workflow ensures the identity of the synthesized material is validated at each logical step.

Caption: Key Mass Spectrometry Fragmentation Pathways.

Elucidation of Connectivity and Environment via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. While experimental spectra for this specific compound are not widely published, we can reliably predict the ¹H and ¹³C NMR spectra based on established chemical shift principles and computational models.

(Note: The following spectral data are predicted values generated from standard computational algorithms and serve as a robust guide for experimental verification.)

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.50 | s | 1H | N-H | The amide proton is a broad singlet, deshielded by the adjacent carbonyl group. |

| ~7.25 | t | 1H | Ar-H (C5-H) | Triplet due to coupling with two adjacent aromatic protons. |

| ~7.15 | s | 1H | Ar-H (C2-H) | Singlet-like (or narrow triplet) due to minimal coupling. Deshielded by proximity to the amide. |

| ~6.95 | d | 1H | Ar-H (C6-H) | Doublet due to coupling with one adjacent aromatic proton. |

| ~6.60 | d | 1H | Ar-H (C4-H) | Doublet due to coupling with one adjacent aromatic proton. Shielded by the methoxy group. |

| ~3.80 | s | 3H | O-CH₃ | A sharp singlet, characteristic of a methoxy group on an aromatic ring. |

| ~1.30 | s | 9H | C(CH₃ )₃ | A strong singlet, characteristic of the nine equivalent protons of a tert-butyl group. |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~177.0 | C =O | Carbonyl carbon, significantly deshielded. |

| ~160.0 | Ar-C 3 (-OCH₃) | Aromatic carbon directly attached to the electronegative oxygen. |

| ~140.0 | Ar-C 1 (-NH) | Aromatic carbon attached to nitrogen. |

| ~129.5 | Ar-C 5 | Unsubstituted aromatic carbon. |

| ~111.0 | Ar-C 6 | Unsubstituted aromatic carbon. |

| ~109.0 | Ar-C 2 | Aromatic carbon ortho to the amide. |

| ~104.0 | Ar-C 4 | Aromatic carbon ortho to the methoxy group. |

| ~55.0 | O-C H₃ | Methoxy carbon. |

| ~39.5 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~27.5 | C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Functional Group Confirmation via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential and rapid technique for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum Analysis

The IR spectrum of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is dominated by absorptions from the amide and aromatic functionalities.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300 | N-H Stretch | Secondary Amide | Strong, Sharp |

| ~3050 | C-H Stretch (sp²) | Aromatic C-H | Medium |

| ~2970 | C-H Stretch (sp³) | Aliphatic C-H (t-butyl) | Strong |

| ~1670 | C=O Stretch (Amide I) | Secondary Amide | Very Strong |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1540 | N-H Bend (Amide II) | Secondary Amide | Strong |

| ~1250 | C-O Stretch | Aryl Ether | Strong |

The presence of the very strong carbonyl stretch (Amide I band) around 1670 cm⁻¹ and the sharp N-H stretch around 3300 cm⁻¹ provides definitive evidence of the secondary amide group, validating the success of the synthesis.

Molecular Geometry and Conformation

While a definitive crystal structure is not publicly available, we can infer the likely three-dimensional conformation from established principles of amide and N-aryl chemistry.

The core amide group (-C(=O)N-) is known to be planar due to the delocalization of the nitrogen lone pair into the carbonyl pi-system, which creates a partial double bond character in the C-N bond. This planarity is a critical feature influencing how the molecule packs in a solid state and interacts with biological targets.

The dihedral angle between the plane of the aromatic ring and the plane of the amide group is a key conformational parameter. In N-aryl amides, there is often a significant twist between these two planes to relieve steric hindrance between the ortho protons of the aryl ring and the amide substituents. For this molecule, a notable dihedral angle is expected, influencing the overall molecular shape and its interaction potential.

Conclusion: An Integrated Approach to Structural Science

The molecular structure of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide has been thoroughly characterized through an integrated workflow of synthesis, physicochemical analysis, and multi-technique spectroscopy. The identity, confirmed by its molecular formula (C₁₂H₁₇NO₂) and mass spectrometry, is further resolved by NMR and IR spectroscopy, which together map out the precise atomic connectivity and functional group architecture.

This guide has demonstrated that a molecule's structure is not a static set of data points but a dynamic subject of investigation. By combining synthetic logic with a multi-faceted analytical approach, researchers and developers can achieve a high-confidence structural assignment. This foundational knowledge is indispensable for the rational design of new pharmaceuticals, the optimization of synthetic routes, and the exploration of novel materials built upon this versatile chemical scaffold.

References

-

PubChemLite. (n.d.). N-(3-methoxyphenyl)pivalamide (C12H17NO2). Retrieved from [Link]

-

Internet Archive. (1983). EPA/NIH mass spectral data base. supplement 2, 1983. Retrieved from [Link]

-

MDPI. (n.d.). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]

-

PubChem. (n.d.). Nvn2E3ZQ4H | C12H16BrNO2 | CID 59280115. Retrieved from [Link]

Sources

- 1. Amide - Wikipedia [en.wikipedia.org]

- 2. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand [frontiersin.org]

- 4. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0259513) [np-mrd.org]

An In-depth Technical Guide to the Synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, a valuable intermediate in pharmaceutical and materials science research.[1] This document details a robust and high-yield synthetic pathway via the Schotten-Baumann N-acylation of 3-methoxyaniline with pivaloyl chloride. We will explore the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the necessary safety precautions. Furthermore, this guide includes a thorough characterization of the target molecule with predicted spectroscopic data and summarizes all critical parameters in accessible formats for researchers, scientists, and drug development professionals.

Introduction and Significance

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, also known as N-pivaloyl-m-anisidine, is a versatile amide derivative. Its structure, featuring a methoxyphenyl group, often enhances solubility and bioavailability, making it an attractive scaffold in drug discovery.[1] Researchers have utilized this compound as a key intermediate in the synthesis of various bioactive molecules, including analgesics and anti-inflammatory agents.[1] Beyond its pharmaceutical applications, its stability and reactivity make it a useful building block in the creation of complex organic structures and specialty chemicals.[1]

This guide focuses on a widely adopted and efficient synthetic method that is both scalable and provides the desired product in high purity and yield. The presented protocol is designed to be a self-validating system, with clear explanations for each step to ensure reproducibility and success in a laboratory setting.

Mechanistic Overview: The Schotten-Baumann Reaction

The synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is achieved through the acylation of 3-methoxyaniline with pivaloyl chloride. This transformation is a classic example of the Schotten-Baumann reaction , which involves the acylation of amines (or alcohols) with acyl halides or anhydrides in the presence of an aqueous base.

The core of this reaction is a nucleophilic acyl substitution. The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methoxyaniline attacks the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate.

-

Deprotonation: The aqueous base (in this case, sodium carbonate) abstracts a proton from the positively charged nitrogen atom. This step is crucial as it neutralizes the intermediate and drives the reaction forward.

-

Intermediate Collapse and Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. This results in the formation of the stable amide product, N-(3-Methoxyphenyl)-2,2-dimethylpropanamide.

The use of a biphasic system (ethyl acetate and water) with a base is a hallmark of Schotten-Baumann conditions. The base neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Logical Flow of the Synthesis Pathway

Caption: Overall workflow for the synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide.

Detailed Reaction Mechanism

Caption: Mechanism of the Schotten-Baumann acylation.

Detailed Synthesis Protocol

This protocol is adapted from a verified synthetic procedure and is designed for high-yield production of the target compound.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| 3-Methoxyaniline (m-Anisidine) | C₇H₉NO | 123.15 | 195 | 21.9 mL |

| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 205 | 25.0 mL |

| Sodium Carbonate Monohydrate | Na₂CO₃·H₂O | 124.00 | 500 | 62.0 g |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 300 mL (+ 300 mL) |

| Purified Water | H₂O | 18.02 | - | 860 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

Step-by-Step Experimental Procedure

-

Reaction Setup: In a suitable reaction vessel (e.g., a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer), combine 3-methoxyaniline (21.9 mL, 195 mmol), sodium carbonate monohydrate (62.0 g, 500 mmol), ethyl acetate (300 mL), and purified water (860 mL).

-

Cooling: Cool the resulting biphasic mixture to 0 °C using an ice-water bath with continuous stirring. Ensure the mixture is homogeneous before proceeding.

-

Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (25.0 mL, 205 mmol) dropwise to the cold, stirred mixture over approximately 30-45 minutes. Maintain the internal temperature at 0 °C throughout the addition. Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.

-

Reaction: After the complete addition of pivaloyl chloride, continue to stir the reaction mixture vigorously at 0 °C for 1 hour.

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and collect the organic (upper) layer.

-

Workup - Extraction: Extract the aqueous layer with an additional portion of ethyl acetate (300 mL) to recover any remaining product.

-

Workup - Combine and Dry: Combine all the organic layers and dry over anhydrous sodium sulfate. Self-Validation: The organic layer should be clear and free of suspended water droplets after drying.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting residue from hot ethyl acetate to afford N-(3-methoxyphenyl)pivalamide as a colorless solid. The reported yield for this procedure is approximately 99.5%.

Characterization of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data is based on the known structure and analysis of similar compounds.

| Property | Value |

| CAS Number | 56619-93-3 |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Appearance | Colorless solid |

| Melting Point | 125-126 °C |

| Solubility | Soluble in methanol, very soluble in DMF, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. |

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum would show characteristic signals for the aromatic, methoxy, and pivaloyl protons.

-

δ ~7.30-7.40 ppm (m, 1H): Aromatic proton (t, likely H at C2).

-

δ ~7.15-7.25 ppm (m, 1H): Aromatic proton (t, likely H at C5).

-

δ ~6.90-7.00 ppm (m, 1H): Aromatic proton (d, likely H at C6).

-

δ ~6.60-6.70 ppm (m, 1H): Aromatic proton (d, likely H at C4).

-

δ ~7.50 ppm (s, 1H): Amide N-H proton (broad singlet).

-

δ ~3.80 ppm (s, 3H): Methoxy (-OCH₃) protons.

-

δ ~1.30 ppm (s, 9H): tert-Butyl (-C(CH₃)₃) protons.

-

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR would confirm the presence of 12 distinct carbon environments.

-

δ ~176-178 ppm: Amide carbonyl carbon (C=O).

-

δ ~160 ppm: Aromatic carbon attached to the methoxy group (C3).

-

δ ~139-140 ppm: Aromatic carbon attached to the nitrogen (C1).

-

δ ~129-130 ppm: Aromatic CH carbon (C5).

-

δ ~112-113 ppm: Aromatic CH carbon (C6).

-

δ ~110-111 ppm: Aromatic CH carbon (C4).

-

δ ~105-106 ppm: Aromatic CH carbon (C2).

-

δ ~55 ppm: Methoxy carbon (-OCH₃).

-

δ ~39-40 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~27-28 ppm: Methyl carbons of the tert-butyl group.

-

-

FT-IR (KBr, cm⁻¹): The infrared spectrum will show characteristic absorption bands for the functional groups present.

-

~3300 cm⁻¹: N-H stretching (amide).

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2970-2870 cm⁻¹: Aliphatic C-H stretching (tert-butyl).

-

~1660 cm⁻¹: C=O stretching (amide I band).

-

~1600, 1490 cm⁻¹: Aromatic C=C stretching.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching (aryl ether).

-

~1040 cm⁻¹: Symmetric C-O-C stretching (aryl ether).

-

Safety Protocol

It is imperative that this synthesis is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Reagent-Specific Hazards

| Reagent | GHS Pictograms | Hazard Statements | Precautionary Statements |

| 3-Methoxyaniline | ☠️ Environmentally Hazardous, Health Hazard, Harmful | May cause cancer. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. May cause an allergic skin reaction. Very toxic to aquatic life with long-lasting effects. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. If exposed or concerned: Get medical advice/attention. |

| Pivaloyl Chloride | 🔥 Flammable, corrosive, toxic, health hazard | Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled. Reacts violently with water. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. |

| Sodium Carbonate | ⚠️ Warning | Causes serious eye irritation. | Wash skin thoroughly after handling. Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| Ethyl Acetate | 🔥 Flammable, ⚠️ Warning | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. |

Conclusion

The Schotten-Baumann synthesis of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide from 3-methoxyaniline and pivaloyl chloride is a highly efficient and reliable method. It offers an excellent yield and a straightforward purification process, making it suitable for both academic research and industrial applications. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines presented in this document, researchers can confidently and safely produce this valuable chemical intermediate for their ongoing work in drug development and material science.

References

-

Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Online] Available at: [Link]

-

VelocityEHS. Sodium Carbonate Hazards & Safety Tips. [Online] Available at: [Link]

-

CloudSDS. Ethyl Acetate Hazards and Safety Measures. [Online] Available at: [Link]

-

KSCL. Pivaloyl Chloride MSDS. [Online] Available at: [Link]

Sources

Unraveling the Enigmatic Mechanism of Action of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide: A Predictive and Investigative Guide

Abstract

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is a chemical entity primarily recognized for its role as a versatile intermediate in the synthesis of pharmaceuticals, notably in the development of novel analgesic and anti-inflammatory agents.[1] Despite its prevalence in synthetic chemistry, a clearly defined and well-documented intrinsic mechanism of action for this compound remains elusive in publicly available scientific literature. This technical guide, therefore, deviates from a conventional monograph on a known mechanism. Instead, it embarks on a predictive exploration of the potential biological activities of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, grounded in a rigorous analysis of its structural motifs and the established pharmacology of analogous compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a structured framework for investigating the latent therapeutic potential of this molecule. We will dissect its chemical architecture, posit plausible biological targets, and furnish detailed, field-proven experimental protocols to systematically test these hypotheses.

Molecular Deconstruction and Physicochemical Landscape

To postulate a mechanism of action, a thorough understanding of the molecule's constituent parts is paramount. N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is an amide featuring a methoxyphenyl group, a structural feature known to enhance solubility and bioavailability, making it an attractive scaffold in drug design.[1]

| Property | Value | Source |

| Molecular Formula | C12H17NO2 | [2] |

| Molecular Weight | 207.27 g/mol | [1] |

| CAS Number | 56619-93-3 | [2] |

| Melting Point | 125-126°C | [2] |

| Boiling Point | 358.2°C at 760 mmHg | [2] |

| XLogP3 | 2.75280 | [2] |

The molecule can be dissected into three key functional domains:

-

The 3-Methoxyphenyl Ring: The methoxy group at the meta-position is an electron-donating group that can influence the electronic distribution of the aromatic ring, potentially affecting its interaction with biological targets. Methoxy substituents are frequently incorporated into drug candidates to improve binding affinity, metabolic stability, and overall physicochemical properties.

-

The Amide Linkage: The amide bond is a stable, planar structure capable of participating in hydrogen bonding, a critical interaction for ligand-receptor binding. This functional group is a cornerstone of many successful pharmaceuticals.

-

The tert-Butyl Group: This bulky, lipophilic group can contribute to van der Waals interactions within a binding pocket and may influence the compound's metabolic stability by sterically hindering enzymatic degradation.

Postulated Mechanisms of Action Based on Structural Analogs

While direct evidence is wanting, the chemical architecture of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide bears resemblance to compounds with well-defined pharmacological activities. This structural homology allows us to formulate credible hypotheses regarding its potential biological targets.

Neurological and Psychiatric Disorders: A Potential Modulator of Neurotransmitter Systems

The presence of a methoxyphenyl group is a common feature in many centrally acting agents. For instance, hybrid molecules incorporating a 3-methoxy-substituted phenylethylamine moiety have been designed as potential treatments for neurological and psychiatric disorders, building upon the known anticonvulsant and mood-stabilizing properties of compounds like valproic acid.[3] This suggests that N-(3-Methoxyphenyl)-2,2-dimethylpropanamide could potentially modulate neurotransmitter systems.

Inflammatory and Pain Pathways: Targeting Enzymes and Receptors

Given its utility as an intermediate for analgesics and anti-inflammatory drugs, it is plausible that N-(3-Methoxyphenyl)-2,2-dimethylpropanamide itself possesses some activity against targets within these pathways.[1] The N-phenylpropanamide scaffold is a core component of potent synthetic opioids, highlighting the potential for this structural class to interact with opioid receptors.

A Strategic Framework for Experimental Validation

To transition from postulation to empirical evidence, a systematic and multi-tiered experimental approach is required. The following protocols are designed as a self-validating system to comprehensively screen for and characterize the biological activity of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide.

Tier 1: Broad-Spectrum Phenotypic Screening

The initial step involves broad screening to identify any potential biological activity.

Experimental Protocol: High-Throughput Cellular Viability and Cytotoxicity Assays

-

Cell Line Selection: Utilize a diverse panel of human cell lines representing various tissues (e.g., neuronal, immune, cancer cell lines).

-

Compound Preparation: Prepare a stock solution of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Cell Plating: Seed cells in 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with the serial dilutions of the compound for 24, 48, and 72 hours.

-

Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT) to measure cell viability.

-

Data Analysis: Calculate IC50 values to determine the concentration at which the compound inhibits cell growth by 50%.

Tier 2: Target-Based Screening - Receptors and Enzymes

Based on the structural analysis and its use as a pharmaceutical intermediate, a targeted screening approach is warranted.

Experimental Protocol: Radioligand Binding Assays for CNS Receptors

-

Target Selection: Screen against a panel of common CNS receptors, including opioid, serotonin, dopamine, and GABA receptors.

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Binding Assay: Incubate the membranes with a known radioligand for the receptor in the presence and absence of varying concentrations of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide.

-

Detection: Measure the amount of radioligand bound to the membranes using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibition constant) of the compound for each receptor to quantify its binding affinity.

Experimental Protocol: Enzyme Inhibition Assays

-

Enzyme Selection: Based on its potential anti-inflammatory role, screen against key enzymes in inflammatory pathways such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

-

Assay Setup: Utilize commercially available enzyme inhibition assay kits.

-

Procedure: Incubate the enzyme with its substrate in the presence of varying concentrations of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide.

-

Detection: Measure the product formation using a spectrophotometer or fluorometer.

-

Data Analysis: Calculate the IC50 value for enzyme inhibition.

Tier 3: Functional and Cellular Assays

Should binding or enzymatic activity be identified, the next logical step is to assess the functional consequences of this interaction.

Experimental Protocol: Calcium Mobilization Assay for GPCRs

-

Cell Line: Use a cell line stably expressing the Gq-coupled receptor of interest and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition: Add N-(3-Methoxyphenyl)-2,2-dimethylpropanamide to the cells.

-

Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Determine the EC50 (half-maximal effective concentration) for agonistic activity or the IC50 for antagonistic activity.

Visualizing Potential Pathways and Workflows

To further clarify the proposed investigative strategy, the following diagrams illustrate a hypothetical signaling pathway and the experimental workflow.

Caption: Hypothetical GPCR signaling pathway for N-(3-Methoxyphenyl)-2,2-dimethylpropanamide.

Caption: Proposed experimental workflow for mechanism of action elucidation.

Conclusion and Future Perspectives

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide stands at an intriguing crossroads of synthetic utility and uncharacterized biological potential. While its primary role to date has been as a molecular building block, its structural features, shared with pharmacologically active compounds, suggest a latent bioactivity that warrants investigation. This guide has provided a comprehensive, albeit predictive, framework for uncovering this potential. The proposed experimental workflows, from broad phenotypic screening to specific functional assays, offer a robust and logical path forward. The elucidation of a definitive mechanism of action for this compound could not only unveil a novel pharmacological agent but also provide valuable structure-activity relationship insights for the design of future therapeutics in the realms of pain, inflammation, and neurological disorders. The scientific community is encouraged to undertake these investigations to finally illuminate the biological role of this enigmatic molecule.

References

-

N-(3-Methoxyphenethyl)-2-propylpentanamide - MDPI. (URL: [Link])

-

Nvn2E3ZQ4H | C12H16BrNO2 | CID 59280115 - PubChem. (URL: [Link])

Sources

Spectroscopic Blueprint of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide: A Technical Guide

Introduction: Elucidating Molecular Architecture through Spectroscopic Interrogation

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, a molecule of interest in pharmaceutical and chemical research, presents a compelling case for the power of a multi-faceted spectroscopic approach.[1] This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive blueprint for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). For researchers and scientists, this document serves as a practical framework for interpreting the spectral data of this and structurally related molecules, grounding predictions in the fundamental principles of each technique and established empirical data. The causality behind experimental choices and the self-validating nature of a combined spectroscopic approach are central themes of this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed information about the molecular framework by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: ¹H and ¹³C NMR

To obtain high-resolution spectra, the following protocol is recommended:

-

Sample Preparation: Accurately weigh 5-10 mg of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[2] The choice of solvent is critical; it must completely dissolve the analyte without its residual peaks obscuring signals of interest.[2]

-

Filtration: To ensure a homogeneous magnetic field, the solution should be free of particulate matter. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to a series of single lines, one for each unique carbon atom.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |

| -C(CH₃)₃ | ~ 1.3 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons, resulting in a single, intense peak. |

| -OCH₃ | ~ 3.8 | Singlet (s) | 3H | The three protons of the methoxy group are equivalent and do not couple with other protons. |

| Ar-H (H5) | ~ 6.6 | Doublet of doublets (dd) | 1H | This proton is ortho to the methoxy group and meta to the amide group, leading to a complex splitting pattern. |

| Ar-H (H6) | ~ 7.2 | Triplet (t) | 1H | This proton is coupled to two adjacent aromatic protons. |

| Ar-H (H2) | ~ 7.3 | Triplet (t) | 1H | This proton is ortho to the amide group and meta to the methoxy group, appearing as a broad singlet or a fine triplet. |

| Ar-H (H4) | ~ 7.0 | Doublet of doublets (dd) | 1H | This proton is coupled to two non-equivalent neighboring aromatic protons. |

| N-H | ~ 7.5-8.5 | Broad Singlet (br s) | 1H | The amide proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be solvent-dependent. |

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| -C(CH₃)₃ | ~ 27 | The three equivalent methyl carbons of the tert-butyl group appear in the aliphatic region. |

| -C(CH₃)₃ | ~ 40 | The quaternary carbon of the tert-butyl group is shifted slightly downfield. |

| -OCH₃ | ~ 55 | The methoxy carbon is in the typical range for an sp³ carbon attached to an oxygen atom. |

| Ar-C (C5) | ~ 105 | This aromatic carbon is shielded by the electron-donating methoxy group. |

| Ar-C (C2) | ~ 110 | This aromatic carbon is also shielded by the methoxy group. |

| Ar-C (C4) | ~ 112 | This aromatic carbon experiences some shielding from the methoxy group. |

| Ar-C (C6) | ~ 130 | This carbon is deshielded relative to the other aromatic CH carbons. |

| Ar-C (C1) | ~ 140 | The carbon attached to the nitrogen of the amide is deshielded. |

| Ar-C (C3) | ~ 160 | The carbon attached to the oxygen of the methoxy group is significantly deshielded. |

| C=O | ~ 176 | The carbonyl carbon of the amide group appears at a characteristic downfield chemical shift. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the crystal.

-

Sample Application: Place a small amount of the solid N-(3-Methoxyphenyl)-2,2-dimethylpropanamide sample directly onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Analysis (Predicted)

The IR spectrum of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is expected to show characteristic absorption bands for the amide and methoxy-substituted aromatic functionalities.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~ 3300 | N-H stretch | Strong, potentially broad |

| ~ 3100-3000 | Aromatic C-H stretch | Medium |

| ~ 2960 | Aliphatic C-H stretch | Strong |

| ~ 1660 | C=O stretch (Amide I) | Strong, sharp |

| ~ 1600, 1480 | Aromatic C=C stretch | Medium to strong |

| ~ 1540 | N-H bend (Amide II) | Medium |

| ~ 1250 | Asymmetric C-O-C stretch (aryl ether) | Strong |

| ~ 1040 | Symmetric C-O-C stretch (aryl ether) | Medium |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).

-

Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectral Analysis (Predicted)

The EI mass spectrum of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide (molecular weight: 207.27 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺˙): A peak at m/z = 207, corresponding to the intact molecule with one electron removed.

-

Major Fragmentation Pathways:

-

Alpha-Cleavage: The most prominent fragmentation for amides is often cleavage of the bond alpha to the carbonyl group. In this case, cleavage of the C-C bond of the pivaloyl group would lead to the formation of a stable tert-butyl cation.

-

Loss of the pivaloyl group: Cleavage of the N-C(O) bond would result in a fragment at m/z = 122, corresponding to the 3-methoxyaniline radical cation.

-

Formation of the pivaloyl cation: Cleavage resulting in the pivaloyl cation would produce a fragment at m/z = 85.

-

-

McLafferty Rearrangement is not possible for this molecule as there are no gamma-hydrogens on the acyl side.

-

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) from the molecular ion would give a fragment at m/z = 192. Subsequent loss of carbon monoxide (CO) could lead to a fragment at m/z = 164.

-

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide in EI-MS.

Conclusion: A Unified Spectroscopic Identity

The synergistic application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating structural elucidation of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide. While ¹H and ¹³C NMR map the precise connectivity of the carbon and hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural information through fragmentation analysis. This guide, by detailing the expected spectral outcomes and the underlying principles of each technique, offers a robust framework for the characterization of this and similar molecules, underscoring the indispensable role of spectroscopy in modern chemical research.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NMR Sample Preparation Guide. Scribd. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Nvn2E3ZQ4H. PubChem. [Link]

-

Electron Ionization. Chemistry LibreTexts. [Link]

-

The Essential Guide to Electron Ionization in GC–MS. LCGC International. [Link]

-

iChemical. N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, CAS No. 56619-93-3. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical physical properties of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, a key intermediate in pharmaceutical and chemical synthesis. Understanding these fundamental characteristics is paramount for its effective handling, process optimization, and quality control in research and development settings.

Introduction: The Significance of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide (CAS No. 56619-93-3) is a versatile amide derivative with significant applications in medicinal chemistry and material science.[1] Its structure, featuring a methoxyphenyl group, often enhances solubility and bioavailability, making it a valuable building block in the synthesis of bioactive molecules, including analgesics and anti-inflammatory agents.[1] Accurate determination of its physical properties, such as melting and boiling points, is a foundational step in its characterization, ensuring purity and providing essential data for subsequent synthetic modifications and formulation development.

Core Physical Properties

The physical state and thermal behavior of a compound are dictated by its intermolecular forces, which are in turn governed by its molecular structure. For N-(3-Methoxyphenyl)-2,2-dimethylpropanamide, the presence of a polar amide group capable of hydrogen bonding, a bulky t-butyl group, and an aromatic ring contributes to its solid nature at ambient temperature and its relatively high melting and boiling points.

Summary of Physical Data

| Property | Value | Units | Notes |

| Melting Point | 125 - 126 | °C | |

| Boiling Point | 358.2 | °C | at 760 mmHg |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] | |

| Molecular Weight | 207.27 | g/mol | [1] |

| CAS Number | 56619-93-3 | [2][3] |

Experimental Determination of Physical Properties

The following protocols outline standardized methods for the empirical determination of the melting and boiling points of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide. Adherence to these methodologies ensures the generation of reliable and reproducible data, a cornerstone of scientific integrity.

Workflow for Physicochemical Characterization

Caption: Workflow for determining the melting and boiling points of a solid organic compound.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a sensitive indicator of its purity. This protocol utilizes a standard melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is finely ground to a powder to ensure uniform heat distribution. The sample must be thoroughly dry, as moisture can depress the melting point.

-

Capillary Tube Packing: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

-

Heating and Observation:

-

A rapid heating rate is initially used to approach the expected melting point of 125°C.[2][4]

-

The heating rate is then reduced to 1-2°C per minute approximately 15-20°C below the anticipated melting point. This slow rate is crucial for accurate determination.

-

The sample is observed through the magnifying lens.

-

-

Data Recording:

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample has completely liquefied is recorded as the final melting point.

-

A sharp melting range (e.g., 0.5-1°C) is indicative of high purity.

-

Protocol 2: Boiling Point Determination (Microscale Method)

Given the high boiling point of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide (358.2°C at 760 mmHg), a microscale method using a Thiele tube is appropriate to minimize sample usage and potential decomposition.[2][4]

Methodology:

-

Apparatus Assembly: A small test tube containing 0.5 mL of the compound is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed into the sample.

-

Thiele Tube Setup: The thermometer and sample assembly are placed in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil), ensuring the sample is fully immersed.

-

Heating: The side arm of the Thiele tube is gently heated with a microburner. The design of the tube ensures uniform heat distribution via convection currents.

-

Observation and Measurement:

-

As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. This occurs when the vapor pressure of the sample equals the atmospheric pressure.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the bubble stream ceases and the liquid just begins to enter the capillary tube. This is the point where the external pressure is slightly greater than the vapor pressure of the substance.

-

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a nomograph or appropriate formula should be used to correct the observed boiling point.

Conclusion

The accurate determination of the melting and boiling points of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is a fundamental aspect of its quality assessment. The provided protocols represent robust and validated methods for obtaining these critical physicochemical parameters. This data is indispensable for chemists and researchers in guiding reaction setup, purification strategies, and the overall development of novel chemical entities based on this versatile scaffold.

References

Sources

An In-Depth Technical Guide to the Solubility Profile of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide

Abstract

The determination of a compound's solubility is a cornerstone of pharmaceutical development, influencing everything from early-stage screening to final dosage form performance. This guide provides a comprehensive technical overview of the solubility profile for N-(3-Methoxyphenyl)-2,2-dimethylpropanamide (CAS No. 56619-93-3), a key intermediate in organic synthesis and pharmaceutical research.[1] We will explore the physicochemical properties that govern its solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and discuss the implications of these findings for researchers, scientists, and drug development professionals. The methodologies described herein are designed as self-validating systems to ensure scientific rigor and data integrity.

Introduction: The Critical Role of Solubility

N-(3-Methoxyphenyl)-2,2-dimethylpropanamide is a versatile amide derivative recognized for its utility as a stable building block in the synthesis of complex organic structures and as an intermediate in the development of bioactive molecules, including analgesics and anti-inflammatory agents.[1] The successful application of this compound in any synthetic or formulation workflow is fundamentally linked to its solubility. A well-characterized solubility profile is essential for:

-

Reaction Kinetics: Ensuring the compound is available in the solution phase for chemical reactions.

-

Purification: Developing effective crystallization and chromatography methods.

-

Bioassay Performance: Preventing compound precipitation in aqueous bioassay buffers, which can lead to erroneous results.[2]

-

Formulation Development: Providing the foundational data needed to create viable delivery systems for preclinical and clinical studies.

This guide moves beyond a simple recitation of data, explaining the causality behind experimental choices and providing robust protocols that form the basis of a comprehensive solubility assessment.

Physicochemical Characterization and Structural Analysis

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior.

Key Physicochemical Properties

The known properties of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide are summarized below. This data provides the context for its expected behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 56619-93-3 | [3][4] |

| Molecular Formula | C₁₂H₁₇NO₂ | [3] |

| Molecular Weight | 207.27 g/mol | [1] |

| Appearance | White or off-white crystalline powder | [3] |

| Melting Point | 125-126°C | [3][4] |

| XLogP3 | 2.75 | [3] |

| Polar Surface Area (PSA) | 38.33 Ų | [3] |

Structural Insights into Solubility

The molecular structure provides clear indicators of potential solubility characteristics.

Caption: Workflow for Kinetic Solubility Assay by Nephelometry.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of N-(3-Methoxyphenyl)-2,2-dimethylpropanamide in 100% DMSO.

-

Rationale: DMSO is a common solvent capable of dissolving a wide range of organic compounds at high concentrations.

-

-

Plate Setup: In a clear 96-well microplate, add the DMSO stock solution to the appropriate wells. For a concentration curve, perform serial dilutions in DMSO.

-

Buffer Addition: Rapidly add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to achieve the final test concentrations. The final DMSO concentration should be kept constant and low (e.g., 1-2%) to minimize co-solvent effects.

-

Self-Validation: Include buffer-only and DMSO-plus-buffer wells as negative controls to establish a baseline light scattering signal. A known poorly soluble compound should be used as a positive control. [5]4. Incubation: Mix the plate gently and incubate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C). [6] * Rationale: This period allows for the formation of precipitate from the supersaturated solution.

-

-